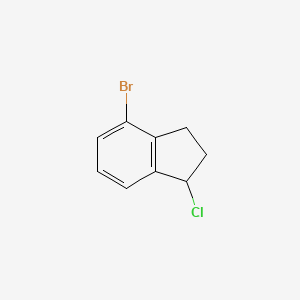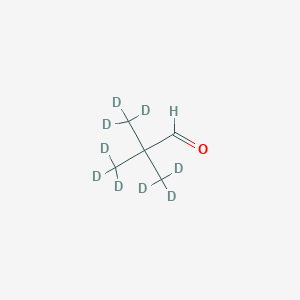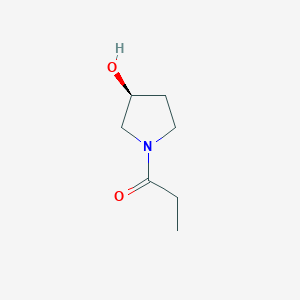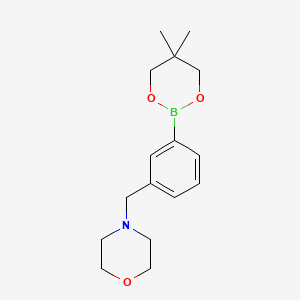
4-bromo-1-chloro-2,3-dihydro-1H-indene
説明
“4-bromo-1-chloro-2,3-dihydro-1H-indene” is a chemical compound. It is a derivative of indane, which is an organic compound with the formula C6H4(CH2)3 . The compound “4-bromo-1-chloro-2,3-dihydro-1H-indene” has a molecular weight of 245.5 .
Synthesis Analysis
The synthesis of this compound can be achieved through the bromination of 4-chloro-1-indanone under various conditions. This process results in the production of mono- and dibromo derivatives .Molecular Structure Analysis
The molecular structure of “4-bromo-1-chloro-2,3-dihydro-1H-indene” can be represented by the linear formula C9H6BrClO . The InChI code for this compound is 1S/C9H6BrClO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 .Chemical Reactions Analysis
The compound “4-bromo-1-chloro-2,3-dihydro-1H-indene” can undergo various chemical reactions. For instance, cyanation of 2-bromo-4-chloro-1-indanone followed by reduction can yield (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-1-chloro-2,3-dihydro-1H-indene” include a molecular weight of 197.07 g/mol . The compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .科学的研究の応用
Antiviral Applications
Indole derivatives, which include compounds like 4-bromo-1-chloro-2,3-dihydro-1H-indene, have been studied for their antiviral properties. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole derivatives allows for the synthesis of various scaffolds that can be screened for different pharmacological activities, including antiviral effects.
Anti-inflammatory Properties
The indole nucleus, present in 4-bromo-1-chloro-2,3-dihydro-1H-indene, is known to contribute to anti-inflammatory activity. This is particularly relevant in the development of new therapeutic agents that can help manage inflammation-related diseases .
Anticancer Research
Indole derivatives are actively researched for their anticancer potential. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the search for new cancer treatments. The indole scaffold is a common feature in many synthetic drug molecules, which has led to the exploration of 4-bromo-1-chloro-2,3-dihydro-1H-indene in this field .
Anti-HIV Activity
Compounds containing the indole structure have been investigated for their anti-HIV properties. The biological activity of these molecules, including their interaction with various receptors, provides a basis for developing new derivatives with potential anti-HIV activity .
Antioxidant Effects
The indole core of 4-bromo-1-chloro-2,3-dihydro-1H-indene may contribute to antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress, and indole derivatives are explored for this purpose in scientific research .
Antimicrobial and Antitubercular Activities
Research has shown that indole derivatives possess antimicrobial and antitubercular activities. These activities make 4-bromo-1-chloro-2,3-dihydro-1H-indene a compound of interest for the development of new treatments against bacterial infections, including tuberculosis .
Antidiabetic Potential
The indole scaffold is also being studied for its antidiabetic potential. By influencing various biological pathways, indole derivatives like 4-bromo-1-chloro-2,3-dihydro-1H-indene could be used in the management or treatment of diabetes .
Antimalarial and Anticholinesterase Activities
Lastly, the indole nucleus is associated with antimalarial and anticholinesterase activities. These properties are significant in the search for new therapeutic agents against malaria and diseases related to the cholinergic system, such as Alzheimer’s disease .
特性
IUPAC Name |
4-bromo-1-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJRPZZLWBIXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-chloro-2,3-dihydro-1H-indene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)



![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)





![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)
